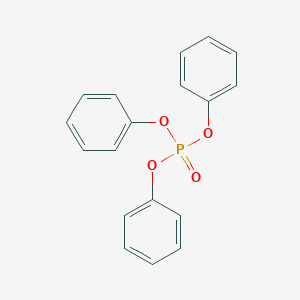

Triphenyl Phosphate

(C6H5)3PO4

C18H15O4P

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(C6H5)3PO4

C18H15O4P

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1.9 mg/L at 25 °C

Insoluble in water

Soluble in ethanol; very soluble in ether, benzene, carbon tetrachloride, chloroform

Soluble in benzene, chloroform, ether, acetone; moderately soluble in alcohol

For more Solubility (Complete) data for Triphenyl phosphate (7 total), please visit the HSDB record page.

Solubility in water, g/100ml at 20Â °C: 0.001

(129 °F): 0.002%

Synonyms

Canonical SMILES

Triphenyl phosphate (TPP, CAS: 115-86-6) is a monomeric aryl phosphate ester utilized primarily as a non-halogenated flame retardant, high-efficiency plasticizer, and electrolyte safety additive. As a crystalline solid at room temperature (melting point ~49–50°C), TPP offers distinct handling and compounding characteristics compared to liquid phosphate esters [1]. Its primary procurement value lies in its dual functionality: it imparts robust gas-phase flame retardancy by releasing phosphorus radicals that scavenge combustion intermediates, while simultaneously improving the melt flow index and processability of engineered resins such as PC/ABS and cellulosics. Furthermore, its high solubility in standard carbonate solvents makes it a benchmark flame-retardant additive for lithium-ion battery electrolytes, where it suppresses thermal runaway without requiring complex fluorinated precursors [2].

References

- [1] Pawlowski, K. H., & Schartel, B. (2007). Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends. Polymer International, 56(11), 1404-1414.

- [2] Ye, Y., et al. (2020). Ultralight and fire-extinguishing current collectors for high-energy and high-safety lithium-ion batteries. Nature Energy, 5, 786-793.

Substituting TPP with other aryl phosphates or halogenated flame retardants introduces significant processability, safety, and performance trade-offs. Replacing TPP with tricresyl phosphate (TCP) exposes manufacturers to severe regulatory and occupational health risks due to the delayed neurotoxicity associated with TCP's ortho-isomers [1]. Conversely, substituting TPP with oligomeric phosphates like resorcinol bis(diphenyl phosphate) (RDP) or bisphenol A bis(diphenyl phosphate) (BDP) alters the physical form of the additive from a free-flowing solid to a viscous liquid, fundamentally changing dry-blending workflows [2]. Furthermore, while RDP and BDP offer higher thermal stability, they lack the aggressive plasticizing efficiency of monomeric TPP, which is often critical for reducing the melt viscosity of rigid PC/ABS blends or cellulosic polymers during thin-wall injection molding. In battery applications, substituting TPP with generic fluorinated solvents often incurs prohibitive cost premiums without matching TPP's radical-scavenging efficiency in the vapor phase.

References

- [1] National Research Council (US) Subcommittee on Flame-Retardant Chemicals. (2000). Toxicological Risks of Selected Flame-Retardant Chemicals: Aromatic Phosphate Plasticizers. National Academies Press (US).

- [2] Lu, S. Y., & Hamerton, I. (2002). Recent developments in the chemistry of halogen-free flame retardant polymers. Progress in Polymer Science, 27(8), 1661-1712.

Vapor-Phase Radical Scavenging in Carbonate Electrolytes

In lithium-ion battery safety engineering, the addition of flame retardants must suppress flammability without severely degrading ionic conductivity. Quantitative flammability testing demonstrates that a baseline electrolyte of 1M LiPF6 in EC/DEC (1:1 w/w) exhibits a high Self-Extinguishing Time (SET) of approximately 100 s/g. The incorporation of TPP directly addresses this vulnerability through gas-phase radical scavenging. Addition of TPP to the electrolyte drastically reduces the SET, with optimized formulations achieving near-zero SET (complete non-flammability) at higher loadings [1]. This is achieved because TPP vaporizes and decomposes to release phosphorus-containing radicals that trap H· and OH· radicals, quenching the combustion chain reaction.

| Evidence Dimension | Electrolyte Flammability (Self-Extinguishing Time) |

| Target Compound Data | SET approaches 0 s/g (at optimized TPP loadings) |

| Comparator Or Baseline | Baseline 1M LiPF6 in EC/DEC (SET ~100 s/g) |

| Quantified Difference | >90% reduction in self-extinguishing time |

| Conditions | 1M LiPF6 in EC/DEC (1:1 w/w) with and without TPP additive |

This quantitative reduction in flammability allows battery manufacturers to achieve critical safety certifications using a low-cost, readily available additive rather than expensive fluorinated solvents.

Thermal Stability and Volatility vs. BDP

The thermal decomposition profile of an aryl phosphate dictates its mechanism of action and processing window. Thermogravimetric analysis (TGA) reveals that TPP exhibits a 5% weight loss temperature around 250°C, whereas oligomeric alternatives like Bisphenol A bis(diphenyl phosphate) (BDP) do not reach 5% weight loss until approximately 371°C [1]. This lower volatilization temperature means TPP acts almost exclusively in the gas phase during combustion, vaporizing rapidly to extinguish flames, whereas BDP acts in both the gas and condensed (char-forming) phases. While BDP is preferred for ultra-high-temperature compounding, TPP's specific volatility profile makes it highly effective for polymers processed at moderate temperatures where immediate gas-phase flame quenching is required to pass UL-94 flammability tests.

| Evidence Dimension | 5% Weight Loss Temperature (Thermal Stability) |

| Target Compound Data | ~250°C |

| Comparator Or Baseline | Bisphenol A bis(diphenyl phosphate) (BDP) (~371°C) |

| Quantified Difference | ~121°C lower onset of volatilization for TPP |

| Conditions | Thermogravimetric analysis (TGA) under nitrogen atmosphere |

Buyers must select TPP when the flame retardancy strategy relies on rapid gas-phase radical scavenging and the polymer processing temperatures do not exceed 250°C.

Elimination of Ortho-Isomer Neurotoxicity Risks

Historically, tricresyl phosphate (TCP) was a dominant flame-retardant plasticizer; however, commercial TCP mixtures contain ortho-cresyl isomers (e.g., tri-o-cresyl phosphate) which are responsible for severe delayed neurotoxicity. TPP, being synthesized from phenol rather than cresol, is structurally devoid of these ortho-alkylated aryl groups [1]. Consequently, TPP does not induce the delayed neuropathy associated with TCP. This fundamental structural difference allows TPP to be utilized safely in consumer-facing plastics, cellulosic films, and formulations where TCP is strictly prohibited or heavily restricted by occupational and consumer safety regulations.

| Evidence Dimension | Delayed Neurotoxicity Potential |

| Target Compound Data | Negative for delayed neurotoxicity |

| Comparator Or Baseline | Tricresyl Phosphate (TCP) (Positive for delayed neurotoxicity due to ortho-isomers) |

| Quantified Difference | Complete elimination of the ortho-isomer neurotoxic mechanism |

| Conditions | Mammalian toxicity models and occupational exposure assessments |

Procuring TPP instead of TCP mitigates severe regulatory compliance risks and occupational health liabilities while maintaining equivalent plasticizing performance in vinyls and cellulosics.

Solid-State Dry Blending Advantages over Liquid Phosphates

The physical state of a flame-retardant additive fundamentally dictates the manufacturing workflow. TPP is a crystalline solid at room temperature with a melting point of approximately 49–50°C, whereas its primary oligomeric substitutes, RDP and BDP, are highly viscous liquids [1]. In industrial compounding, TPP's solid flake or powder form allows for precise dry-blending with polymer resin pellets prior to extrusion, eliminating the need for the specialized liquid-injection dosing equipment required for RDP or BDP. Furthermore, as a monomeric plasticizer, TPP provides a more pronounced reduction in melt viscosity (higher melt flow index) during the injection molding of rigid PC/ABS blends, facilitating the production of thin-walled electronic enclosures.

| Evidence Dimension | Physical State and Dosing Method |

| Target Compound Data | Solid flakes/powder (MP ~49–50°C); enables dry blending |

| Comparator Or Baseline | RDP / BDP (Viscous liquids; requires liquid injection) |

| Quantified Difference | Phase difference at standard ambient temperature and pressure (SATP) |

| Conditions | Industrial polymer compounding and extrusion workflows |

TPP lowers capital equipment costs by allowing standard dry-blending workflows and improves the mold-filling capabilities of high-viscosity engineering plastics.

Flame-Retardant Electrolytes for Lithium-Ion Batteries

Directly downstream of its gas-phase radical scavenging capabilities, TPP is heavily procured as a safety additive for liquid carbonate electrolytes [1]. It is the material of choice for battery manufacturers seeking to reduce the Self-Extinguishing Time (SET) of high-energy-density cells without transitioning to entirely solid-state architectures or cost-prohibitive fluorinated solvents.

Thin-Wall Injection Molding of PC/ABS Enclosures

Leveraging its solid physical form and aggressive plasticizing efficiency, TPP is ideal for formulating PC/ABS blends destined for consumer electronics housings [2]. Its ability to significantly improve melt flow allows manufacturers to mold thinner, lighter enclosures while still meeting UL-94 V-0 flammability standards via rapid gas-phase flame quenching.

Safer Plasticization of Cellulosic Polymers and Films

Because it lacks the neurotoxic ortho-isomers found in tricresyl phosphate (TCP), TPP is the preferred flame-retardant plasticizer for cellulose acetate and other cellulosic films [3]. It provides the necessary flexibility and fire resistance for photographic films, coatings, and consumer packaging without triggering the severe occupational health and regulatory liabilities associated with TCP.

References

- [1] Ye, Y., et al. (2020). Ultralight and fire-extinguishing current collectors for high-energy and high-safety lithium-ion batteries. Nature Energy, 5, 786-793.

- [2] Pawlowski, K. H., & Schartel, B. (2007). Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends. Polymer International, 56(11), 1404-1414.

- [3] National Research Council (US) Subcommittee on Flame-Retardant Chemicals. (2000). Toxicological Risks of Selected Flame-Retardant Chemicals: Aromatic Phosphate Plasticizers. National Academies Press (US).

Physical Description

Gas or Vapor, Liquid, Other Solid; Dry Powder, Liquid; Pellets or Large Crystals, Liquid; Liquid; Other Solid

Colorless, crystalline powder with a phenol-like odor; [NIOSH]

COLOURLESS CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.

Colorless, crystalline powder with a phenol-like odor.

Color/Form

Colorless, crystalline powder

Needles

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 245 °C at 11 mm Hg

370Â °C

473 °F at 11 mmHg

776 °F

Flash Point

220 °C

428 °F (220 °C) (Closed cup)

220Â °C c.c.

428 °F

Heavy Atom Count

Vapor Density

Density

Density: 1.2055 g/cu cm at 50 °C

Bulk density: 10.5 lb/gal

Relative density (water = 1): 1.27

1.2055

1.29

LogP

log Kow = 4.59

4.59

Odor

Phenol-like odo

Decomposition

When heated to decomposition it emits toxic fumes of phosphorus oxides.

Melting Point

49.39 °C

49-50Â °C

122-124 °F

120 °F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 9 of 1826 companies. For more detailed information, please visit ECHA C&L website;

Of the 22 notification(s) provided by 1817 of 1826 companies with hazard statement code(s):;

H400 (86.96%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (90.48%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Mechanism of Action

Using zebrafish as a model, we previously reported that developmental exposure to triphenyl phosphate (TPP) - a high-production volume organophosphate-based flame retardant - results in dioxin-like cardiac looping impairments that are independent of the aryl hydrocarbon receptor. Using a pharmacologic approach, the objective of this study was to investigate the potential role of retinoic acid receptor (RAR) - a nuclear receptor that regulates vertebrate heart morphogenesis - in mediating TPP-induced developmental toxicity in zebrafish. We first revealed that static exposure of zebrafish from 5-72h post-fertilization (hpf) to TPP in the presence of non-toxic concentrations of an RAR antagonist (BMS493) significantly enhanced TPP-induced toxicity (relative to TPP alone), even though identical non-toxic BMS493 concentrations mitigated retinoic acid (RA)-induced toxicity. BMS493-mediated enhancement of TPP toxicity was not a result of differential TPP uptake or metabolism, as internal embryonic doses of TPP and diphenyl phosphate (DPP) - a primary TPP metabolite - were not different in the presence or absence of BMS493. Using real-time PCR, we then quantified the relative change in expression of cytochrome P450 26a1 (cyp26a1) - a major target gene for RA-induced RAR activation in zebrafish - and found that RA and TPP exposure resulted in an approximate 5-fold increase and decrease in cyp26a1 expression, respectively, relative to vehicle-exposed embryos. To address whether TPP may interact with human RARs, we then exposed Chinese hamster ovary cells stably transfected with chimeric human RARalpha-, RARbeta-, or RARgamma to TPP in the presence of RA, and found that TPP significantly inhibited RA-induced luciferase activity in a concentration-dependent manner. Overall, our findings suggest that zebrafish RARs may be involved in mediating TPP-induced developmental toxicity, a mechanism of action that may have relevance to humans.

Vapor Pressure

0.000002 [mmHg]

2.00X10-6 mm Hg at 25 °C

Vapor pressure, Pa at 20Â °C: 1

1 mmHg at 380 °F

(380 °F): 1 mmHg

Pictograms

Environmental Hazard

Other CAS

Absorption Distribution and Excretion

The bioconcentration ratio of triphenyl phosphate was large compared with those of other phosphates in both species. Triphenyl phosphate originally present in the water was absorbed and metabolized completely by killifish within 72 hr, while goldfish absorbed triphenyl phosphate at a very slow rate, but accumulated TPP for a longer period. Thus, the ability to metabolize triphenyl phosphate is high in killifish while it is very low in goldfish.

The rate of uptake of (14)C-ring labeled triphenyl phosphate by rainbow trout was lower in river than in dechlorinated city water. Liver accumulated the highest residues of triphenyl phosphate compared to other tissues. A bioaccumulation ratio of 2590 was found, based on experimentally determined uptake and clearance rates.

The potential for prenatal exposure has recently raised concerns over the health risks of endocrine disruptors; however, knowledge about human prenatal exposure to organophosphorus flame retardants (OPFRs) is lacking. In this study, 2-ethylhexyl diphenyl phosphate (EHDPP), tributyl phosphate (TBP), triphenyl phosphate (TPHP), and tris(2-chloroethyl) phosphate (TCEP) were detected in the majority of chorionic villus samples, with median concentrations of 13.6, 18.8, 11.1, and 0.51 ng/g of dry weight (dw), respectively, significantly higher than those in the matching maternal decidua samples (5.96, 10.8, 1.44, and 0.26 ng/g of dw, respectively). The ratios of concentrations in chorionic villi (containing embryos) to those in maternal deciduae (CMRs) were 4.17, 3.82, 2.81, and 2.00 for EHDPP, TPHP, TBP, and TCEP, respectively, which correlated with their log Kow values (p = 0.003). The results of transthyretin (TTR) binding assays indicated that the stronger the binding ability to TTR, the higher the CMRs. The median concentrations of the metabolites diphenyl phosphate (DPHP), dibutyl phosphate (DBP), and bis(2-chloroethyl) phosphate (BCEP) were 4.11, 429, and 157 ng/g of dw in chorionic villi, higher than those in deciduae (1.64, 181, and 25.4 ng/g of dw, respectively). The ratios of DPHP/TPHP and DPHP/EHDPP were 0.20 and 0.43 in chorionic villi and 1.24 and 2.03 in deciduae, respectively, much lower than those of DBP/TBP and BCEP/TCEP (20.9 and 165.6 in chorionic villi and 13.1 and 35.3 in deciduae, respectively), suggesting that the difference in metabolism between the deciduae and chorionic villi would affect their maternal transfer.

Topical application of triphenyl phosphate to rats and mice caused no skin irritation. Because cholinesterase was not inhibited after topical application of triphenyl phosphate ... percutaneous absorption was limited.

Metabolism Metabolites

Study deals with metabolic ring-hydroxylation of triphenyl phosphate in houseflies to give a quinol phosphate. A total of 530 mg triphenyl phosphate was applied to about 27,000 houseflies. Metabolites were extracted after 24 hr. In vivo transformation of triphenyl phosphate into diphenyl p-hydroxyphenol phosphate was confirmed.

Triphenyl phosphate was incubated with rat liver microsomal without NADPH and soluble fractions and found by gas chromatography that triphenyl phosphate was decomposed to diphenyl-phosphate as the major metabolite. Therefore, arylesterase in the microsomes contributes to triphenyl phosphate metabolism. The metabolic reactions were inhibited almost completely by SKF-525A and carbon monoxide in the absence of NADPH whereas KCN, NaN3, dipyridyl and EDTA showed little effect. Therefore, mixed function oxidase system in the microsomes plays a central role in the metabolism of triphenyl phosphate.

Triphenyl phosphate (TPHP) is primarily used as either a flame retardant or plasticizer, and is listed as an ingredient in nail polishes. However, the concentration of TPHP in nail polish and the extent of human exposure following applications have not been previously studied. We measured TPHP in ten different nail polish samples purchased from department stores and pharmacies in 2013-2014. Concentrations up to 1.68% TPHP by weight were detected in eight samples, including two that did not list TPHP as an ingredient. Two cohorts (n=26 participants) were recruited to assess fingernail painting as a pathway of TPHP exposure. Participants provided urine samples before and after applying one brand of polish containing 0.97% TPHP by weight. Diphenyl phosphate (DPHP), a TPHP metabolite, was then measured in urine samples (n=411) and found to increase nearly seven-fold 10-14 hr after fingernail painting (p<0.001). To determine relative contributions of inhalation and dermal exposure, ten participants also painted their nails and painted synthetic nails adhered to gloves on two separate occasions, and collected urine for 24 hr following applications. Urinary DPHP was significantly diminished when wearing gloves, suggesting that the primary exposure route is dermal. /These/ results indicate that nail polish may be a significant source of short-term TPHP exposure and a source of chronic exposure for frequent users or those occupationally exposed.

Wikipedia

Biological Half Life

Use Classification

Plastics -> Polymer Type -> ABS

Plastics -> Plasticisers

HYDRAULIC FLUIDS

Methods of Manufacturing

Interaction of phenol and phosphorous oxychloride.

Prepared by reacting phosphorus pentoxide and phenol and by reaction of triethyl phosphate and chloramine-T. On a larger scale phosphorus oxychloride and phenol are reacted in an esterification tank with heating. The hydrogen chloride formed is trapped and condensed, while the crude triphenyl phosphate runs into a large tank where it is purified.

General Manufacturing Information

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Miscellaneous Manufacturing

Transportation Equipment Manufacturing

Paint and Coating Manufacturing

Adhesive Manufacturing

Rubber Product Manufacturing

Plastics Product Manufacturing

Wood Product Manufacturing

Utilities

Primary Metal Manufacturing

Construction

All Other Chemical Product and Preparation Manufacturing

Custom Compounding of Purchased Resins

Plastics Material and Resin Manufacturing

Synthetic Rubber Manufacturing

Phosphoric acid, triphenyl ester: ACTIVE

Though it easily supercools, triphenylphosphate can crystallize when present in films, imparting a milky appearance to them. Any excess of triphenylphosphate should ... be avoided; the addition of phthalates prevents crystallization.

... Lessens the inflammability of plastics in which it is incorporated, particularly cellulose acetate films. It is an excellent plasticizer for ethylcellulose and a very good fireproofing agent for vinyl and acrylic materials.

Analytic Laboratory Methods

Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: triphenyl phosphate; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.06 ug/L.

Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography with mass spectrometry detection; Analyte: triphenyl phosphate; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.1 ug/L.

A new method was optimized for the simultaneous determination of several flame retardants (FRs) in indoor dust, namely polybrominated diphenyl ethers (PBDEs), hexabromocyclododecanes (HBCDs), novel brominated flame retardants (NBFRs) and organophosphate ester flame retardants (OPFRs). The method was based on two previously validated analytical methods for NBFRs and OPFRs, which were combined in order to include even a large number of FRs. An ultrasonic extraction method and two-stage clean-up by adsorption chromatography was optimized using an indoor dust standard reference material (SRM 2584). The 1st cleanup step was essential for fractionation of analytes in the dust extracts, while the 2nd step was important for the further removal of interferences. Analysis of cleaned dust extracts was performed with gas chromatography electron impact ionization mass spectrometry for OPFRs, gas chromatography electron capture negative ionization mass spectrometry for PBDEs and NBFRs and liquid chromatography electrospray ionization tandem mass spectrometry for HBCDs. Method validation by matrix spiking demonstrated good accuracy ranging from 81 to 130%. Matrix effects were investigated by spiking sodium sulfate and dust with analyte standards. Typical recoveries ranged between 80 and 110% at both spiking levels, though occasional deviations were observed at low spiking concentrations. Precision between different days was generally below 24% relative standard deviation (RSD) at low concentrations and below 11% RSD at high concentrations. Method limits of quantification for BFRs ranged between 0.04 (BDE 28) and 17 ng/g (BDE 209), 6 ng/g for sum HBCDs, and for OPFRs between 10 (triphenyl phosphate) and 370 ng/g (tri-isobutyl phosphate). The method was applied to SRM 2585 and to a set of indoor dust samples from various countries. The newly developed method will be employed for the monitoring of human exposure via dust ingestion to phased-out and alternate FRs.

For more Analytic Laboratory Methods (Complete) data for Triphenyl phosphate (7 total), please visit the HSDB record page.

Storage Conditions

Store in an area without drain or sewer access. Provision to contain effluent from fire extinguishing.

Interactions

Dates

Bone developmental toxicity of organophosphorus flame retardants TDCIPP and TPhP in marine medaka Oryzias melastigma

Haizheng Hong, Yunchen Zhao, Lingming Huang, Daiyin Zhong, Dalin ShiPMID: 34371453 DOI: 10.1016/j.ecoenv.2021.112605

Abstract

The global phase-out has decreased the use of polybrominated diphenyl ethers (PBDEs), thereby, rapidly increasing the production and use of their important surrogates, organophosphorus flame retardants (OPFRs). Currently, OPFRs are often found at higher levels in the environments compared to PBDEs. Although the two typical OPFRs, tris (1,3-dichloroisopropyl) phosphate (TDCIPP) and triphenyl phosphate (TPhP), have been frequently detected in marine environments with significant concentrations, their toxicity to marine organisms remains unknown. We used Oryzias melastigma to investigate and compare their developmental toxicity in marine organisms through two-generational chronic exposure. The results showed that TDCIPP and TPhP exposure shortened the body length and length of the pectoral fin of O. melastigma. Both TDCIPP and TPhP deformed the pectoral fins in the 1st fry and caused spinal curvature in adult fish. Therefore, these two chemicals may pose potential risks to marine fish and marine ecosystems. Further studies suggested that although these two chemicals caused similar developmental bone toxicity, they had different modes of modulating the expression of bone developmental genes such as, bmp4, bmp2 and runx2.Bioremediation of triphenyl phosphate by Pycnoporus sanguineus: Metabolic pathway, proteomic mechanism and biotoxicity assessment

Mi Feng, Jiahua Zhou, Xiaolong Yu, Hao Wang, Yushuo Guo, Wei MaoPMID: 33975170 DOI: 10.1016/j.jhazmat.2021.125983

Abstract

So far, no information about the biodegradability of TPhP by white rot fungi has previously been made available, herein, Pycnoporus sanguineus was used as the representative to investigate the potential of white rot fungi in TPhP bioremediation. The results suggested that the biodegradation efficiency of 5 mg/L TPhP by P. sanguineus was 62.84% when pH was adjusted to 6 and initial glucose concentration was 5 g/L. Seven biodegradation products were identified, indicating that TPhP was biotransformed through oxidative cleavage, hydroxylation and methylation. The proteomic analysis revealed that cytochrome P450s, aromatic compound dioxygenase, oxidizing species-generating enzymes, methyltransferases and MFS general substrate transporters might occupy important roles in TPhP biotransformation. Carboxylesterase and glutathione S-transferase were induced to resist TPhP stress. The biotreatment by P. sanguineus contributed to a remarkable decrease of TPhP biotoxicity. Bioaugmentation with P. sanguineus could efficiently promote TPhP biodegradation in the water-sediment system due to the cooperation between P. sanguineus and some putative indigenous degraders, including Sphingobium, Burkholderia, Mycobacterium and Methylobacterium. Overall, this study provided the first insights into the degradation pathway, mechanism and security risk assessment of TPhP biodegradation by P. sanguineus and verified the feasibility of utilizing this fungus for TPhP bioremediation applications.Triphenyl phosphate disturbs the lipidome and induces endoplasmic reticulum stress and apoptosis in JEG-3 cells

Yao Wang, Jiabin Hong, Ming Shi, Lianxian Guo, Linhua Liu, Huanwen Tang, Xiaoshan LiuPMID: 33662732 DOI: 10.1016/j.chemosphere.2021.129978

Abstract

Triphenyl phosphate (TPP) is a frequently used aryl organophosphate flame retardant. Epidemiological studies have shown that TPP and its metabolite diphenyl phosphate (DPP) can accumulate in the placenta, and positively correlated with abnormal birth outcomes. TPP can disturb placental hormone secretion through the peroxisome proliferator-activated receptor γ (PPARγ) pathway. However, the extent and mechanism of placental toxicity mediation by TPP remains unknown. In this study, we used JEG-3 cells to investigate the role of PPARγ-regulated lipid metabolism in TPP-mediated placental toxicity. The results of lipidomic analysis showed that TPP increased the production of triglycerides (TG), fatty acids (FAs), and phosphatidic acid (PA), but decreased the levels of phosphatidylethanol (PE), phosphatidylserine (PS), and sphingomyelin (SM). TG accumulation was accompanied by increased levels of sterol regulatory element binding transcription factor 1 (SREBP1), acetyl-coA carboxylase (ACC), and fatty acid transport protein (CD36). Although PPARγ and its target CCAAT/enhancer binding proteins (C/EBPα) was decreased, the TG content and gene expression of SREBP1, ACC, and CD36 decreased when TPP was co-exposed to the PPARγ antagonist GW9662. TPP also induced inflammatory responses, endoplasmic reticulum stress (ERS), and cell apoptosis. Expression of genes related to ERS and apoptosis were attenuated by GW9662. Together, these results show that TPP can disturb lipid metabolism and cause lipid accumulation through PPARγ, induce ERS, and cell apoptosis. Our findings reveal that the developmental toxicity of TPP through placental toxicity should not be ignored.Identification and Toxicity Prediction of Biotransformation Molecules of Organophosphate Flame Retardants by Microbial Reactions in a Wastewater Treatment Plant

Yeowool Choi, Sang Don KimPMID: 34065337 DOI: 10.3390/ijms22105376

Abstract

Organophosphate flame retardants (OPFRs) are substances added to plastics, textiles, and furniture, and are used as alternatives to brominated flame retardants. As the use of OPFRs increases in the manufacturing industry, the concentration in the aquatic environment is also increasing. In this study, OPFRs introduced into a wastewater treatment plant (WWTP) were identified, and the toxicity of biotransformation molecules generated by the biological reaction was predicted.(2-butoxyethyl) phosphate,

(2-butoxyethyl) phosphate, and triphenyl phosphate were selected as research analytes. Chemicals were analyzed using high-resolution mass spectrometry, and toxicity was predicted according to the structure. As a result,

(1-chloro-2-propyl) phosphate showed the highest concentration, and the removal rate of OPFRs in the WWTP was 0-57%. A total of 15 biotransformation products were produced by microorganisms in the WWTP. Most of the biotransformation products were predicted to be less toxic than the parent compound, but some were highly toxic. These biotransformation products, as well as OPFRs, could flow into the water from the WWTP and affect the aquatic ecosystem.

Highly efficient adsorption behavior and mechanism of Urea-Fe

Mengjie Hao, Pan Gao, Dian Yang, Xuanjin Chen, Feng Xiao, Shaoxia YangPMID: 33254625 DOI: 10.1016/j.envpol.2020.114142

Abstract

The emergence of organophosphorus flame retardants and the efficient removal from aquatic environments have aroused increasing concerns. The Urea functionalized FeO

@LDH (Urea-Fe

O

@LDH) was prepared and used to adsorb triphenyl phosphate (tphp) for the first time. The tphp adsorption capacity was up to 589 mg g

, and the adsorption rate reached 49.9 mg g

min

. Moreover, the influences of various environmental factors (pH, ionic strength and organic matter) on the tphp adsorption on the Urea-Fe

O

@LDH were investigated. The initial pH of the solution significantly affected the tphp adsorption, whereas the ionic strength and HA slightly affected the adsorption. The main adsorption mechanism was attributed to electrostatic interaction and π-π interaction. We believe that urea is one of excellent functional groups for the tphp adsorption removal and the materials with urea groups as the adsorbents exhibit good prospects in the future.

Enhanced toxicity of triphenyl phosphate to zebrafish in the presence of micro- and nano-plastics

Junyi He, Xianhai Yang, Huihui LiuPMID: 33307501 DOI: 10.1016/j.scitotenv.2020.143986

Abstract

Co-occurrence of microplastics and chemicals was a complex environmental issue, whereas little concerned on the effect of microplastics on the toxicity of chemicals. In this study, we studied the changes of toxicity of triphenyl phosphate (TPhP) to zebrafish, in the presence of micro-polystyrene (MPS, 5.8 μm) and nano-polystyrene (NPS, 46 nm). Results indicated that separate MPS and NPS had no acute toxicity and little reproductive toxicity on zebrafish. TPhP alone was a highly toxic substance with a median lethal concentration (LC) of 976 μg/L, the presence of MPS and NPS did not have significant effect on the acute toxicity of TPhP. TPhP alone stimulated the enlargement of liver and gonad of fish (except the testis) by 1.25-2.12 fold, and the presence of NPS further aggravated this stimulation by 1.23-2.84 fold, while MPS did not. The gonadal histology indicated that comparing with TPhP alone, the addition of MPS and NPS further inhibited the process of spermatogenesis and oogenesis, even causing obvious lacunas in testis and atretic follicles oocytes in ovary. Meanwhile, TPhP did not significantly disturb the hormone homeostasis (E

/T) and vitellogenin (Vtg) content in fish, but the presence of NPS increased the E

/T ratio and Vtg content in male fish, while slightly decreased those in female fish, which implying that effects of PS was sex-dependent. As a result, the egg production, the fertilization rate and hatchability of eggs significantly reduced after combined TPhP+PS exposure, demonstrating that co-occurrence of TPhP and PS, especially NPS, could greatly impaired the reproductive performance of zebrafish.

Integrating omics and traditional analyses to profile the synergistic toxicity of graphene oxide and triphenyl phosphate

Xingli Zhang, Qixing Zhou, Xinyu Li, Wei Zou, Xiangang HuPMID: 33618456 DOI: 10.1016/j.envpol.2020.114473

Abstract

The increasing production and applications of graphene oxide (GO, a novel carbon nanomaterial) have raised numerous environmental concerns regarding its ecological risks. Triphenyl phosphate (TPhP) disperses in water and poses an increasing hazard to the ecosystem and human health. It is critical to study the environmental responses and molecular mechanisms of GO and TPhP together to assess both chemicals; however, this information is lacking. The present work revealed that GO promoted the bioaccumulation of TPhP in zebrafish larvae by 5.0%-24.3%. The TPhP-induced growth inhibition of embryos (malformation, mortality, heartbeat, and spontaneous movement) at environmentally relevant concentrations was significantly amplified by GO, and these results were supported by the downregulated levels of genes and proteins associated with cytoskeletal construction and cartilage and eye development. TPhP induced negligible alterations in the genes or proteins involved in oxidative stress and apoptosis, but those related proteins were all upregulated by GO. GO and TPhP coexposure activated the mTOR signaling pathway and subsequently promoted apoptosis in zebrafish by potentiating the oxidative stress induced by TPhP, presenting synergistic toxicity. These findings highlight the potential risks and specific molecular mechanisms of combining emerging carbon nanomaterials with coexisting organic contaminants.Enhancing extraction performance of organophosphorus flame retardants in water samples using titanium hierarchical porous silica materials as sorbents

Enric Pellicer-Castell, Carolina Belenguer-Sapiña, Pedro Amorós, Jamal El Haskouri, José Manuel Herrero-Martínez, Adela R Mauri-AucejoPMID: 33535116 DOI: 10.1016/j.chroma.2021.461938

Abstract

A sorbent for the extraction of organophosphorus flame retardants has been proposed, based on UVM-7 (University of Valencia Materials) mesoporous silica doped with titanium. Designed cartridges have been applied to the extraction and preconcentration of flame retardants in water samples, followed by gas chromatography coupled to a mass spectrometry detector. Firstly, UVM-7 materials with different contents of titanium were synthesized and characterized by several techniques, thus confirming the proper mesoporous architecture. The potential of these materials was assessed in comparison with their morphological properties, resulting Ti50-UVM-7 the best solid phase. Several extraction parameters were also optimized. Analytical parameters were also evaluated, and limits of detection from 0.019 to 0.21 ng mLwere obtained, as well as intra-day relative standard deviation below 11% for all analytes. Extraction efficiencies above 80% in water samples were achieved. The reusability of the material was also proved. Finally, the designed protocol was applied for the analysis of real water samples, and quantifiable concentrations of tris(2-chloroisopropyl) phosphate (TCIPP), tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) and triphenyl phosphate (TPhP) were obtained in some samples. The method was compared with a United States Environmental Protection Agency general method with C18 cartridges.

Hippocampal proteomic analysis reveals the disturbance of synaptogenesis and neurotransmission induced by developmental exposure to organophosphate flame retardant triphenyl phosphate

Xiali Zhong, Yuejin Yu, Can Wang, Qicheng Zhu, Jingwei Wu, Weijian Ke, Di Ji, Congying Niu, Xifei Yang, Yanhong WeiPMID: 33189059 DOI: 10.1016/j.jhazmat.2020.124111

Abstract

With the spread of organophosphorus flame retardants (OPFRs), the environmental and health risks they induce are attracting attention. Triphenyl phosphate (TPHP) is a popular alternative to brominated flame retardant and halogenated OPFRs. Neurodevelopmental toxicity is TPHP's primary adverse effect, whereas the biomarkers and the modes of action have yet to be elucidated. In the present study, 0.5, 5, and 50 mg/kg of TPHP were orally administered to mice from postnatal day 10 (P10) to P70. The behavioral tests showed a compromised learning and memory capability. Proteomic analysis of the hippocampus exposed to 0.5 or 50 mg/kg of TPHP identified 531 differentially expressed proteins that were mainly involved in axon guidance, synaptic function, neurotransmitter transport, exocytosis, and energy metabolism. Immunoblot and immunofluorescence analysis showed that exposure to TPHP reduced the protein levels of TUBB3 and SYP in the synapses of hippocampal neurons. TPHP exposure also downregulated the gene expression of neurotransmitter receptors including Grins, Htr1α, and Adra1α in a dose-dependent fashion. Moreover, the calcium-dependent synaptic exocytosis governed by synaptic vesicle proteins STX1A and SYT1 was inhibited in the TPHP-treated hippocampus. Our results reveal that TPHP exposure causes abnormal learning and memory behaviors by disturbing synaptogenesis and neurotransmission.Microplastics decrease the toxicity of triphenyl phosphate (TPhP) in the marine medaka (Oryzias melastigma) larvae

Yu Ting Zhang, Mengyun Chen, Shuiqing He, Chao Fang, Mingliang Chen, Dan Li, Dong Wu, Melissa Chernick, David E Hinton, Jun Bo, Lingtian Xie, Jingli MuPMID: 33129518 DOI: 10.1016/j.scitotenv.2020.143040

Abstract

Plastics have been recognized as a serious threat to the environment. Besides their own toxicity, microplastics can interact with other environmental pollutants, acting as carriers and potentially modulating their toxicity. In this study, the toxicity of polystyrene (PS) microplastic fragments (plain PS; carboxylated PS, PS-COOH and aminated PS, PS-NH) and triphenyl phosphate (TPhP) (an emerging organophosphate flame retardant) at the environmentally relevant concentrations to the marine medaka (Oryzias melastigma) larvae was investigated. Larvae were exposed to 20 μg/L of microplastic fragments or 20 and 100 μg/L of TPhP or a combination of both for 7 days. The results showed that the three microplastics did not affect the larval locomotor activity. For TPhP, the larval moving duration and distance moved were significantly decreased by the TPhP exposure, with a maximum decrease of 43.5% and 59.4% respectively. Exposure to 100 μg/L TPhP respectively down-regulated the expression levels of sine oculis homeobox homologue 3 (six3) and short wavelength-sensitive type 2 (sws2) by 19.1% and 41.7%, suggesting that TPhP might disturb eye development and photoreception and consequently the low locomotor activity in the larvae. Interestingly, during the binary mixture exposure, the presence of PS, PS-COOH or PS-NH

reversed the low locomotor activity induced by 100 μg/L TPhP to the normal level. Relative to the larvae from the 100 μg/L TPhP group, the movement duration and distance moved were increased by approximately 60% and 100%, respectively, in the larvae from the TPhP + PS, TPhP + PS-COOH and TPhP + PS-NH

groups. However, the gene expression profiles were distinct among the fish from the TPhP + PS, TPhP + PS-COOH and TPhP + PS-NH

groups, implying different mechanisms underlying the reversal of the locomotor activity. The findings in this study challenge the general view that microplastics aggravate the toxicity of the adsorbed pollutants, and help better understand the environmental risk of microplastic pollution.